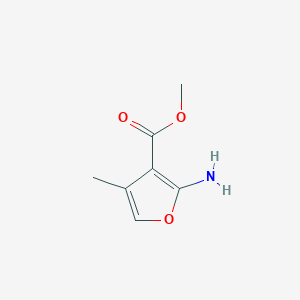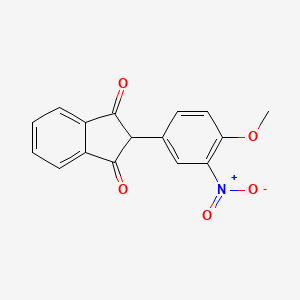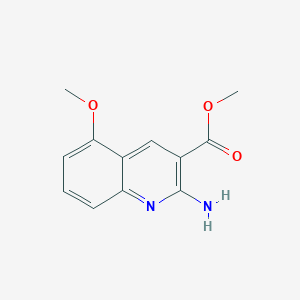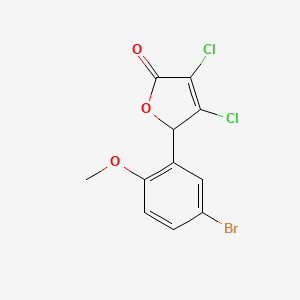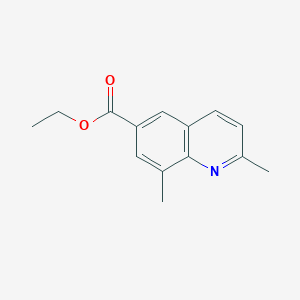
Ethyl 2,8-dimethylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,8-dimethylquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
The synthesis of Ethyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane . The reaction conditions are mild, and the yield of the desired product is generally high.
Análisis De Reacciones Químicas
Ethyl 2,8-dimethylquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield quinoline N-oxide, while reduction with sodium borohydride can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2,8-dimethylquinoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts.
Biology: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains.
Medicine: This compound is investigated for its potential anticancer properties. Quinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Industry: this compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation. Additionally, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .
Comparación Con Compuestos Similares
Ethyl 2,8-dimethylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carboxylate group. It exhibits similar chemical reactivity and biological activities.
Quinoline N-oxide: This oxidized derivative of quinoline has distinct chemical properties and is used in different applications, such as in the synthesis of heterocyclic compounds.
Tetrahydroquinoline: The reduced form of quinoline, which has different chemical and biological properties compared to its aromatic counterpart.
This compound is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
ethyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-7-9(2)13-11(8-12)6-5-10(3)15-13/h5-8H,4H2,1-3H3 |
Clave InChI |
JEGMHYNWAGBLKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C1)C)N=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


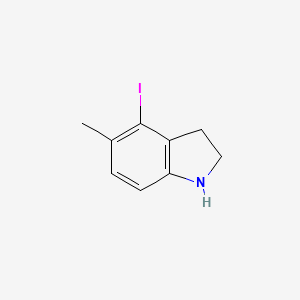
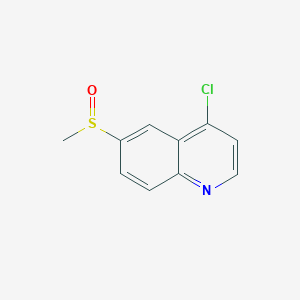
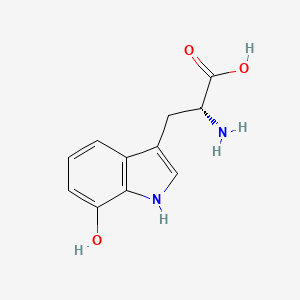
![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)
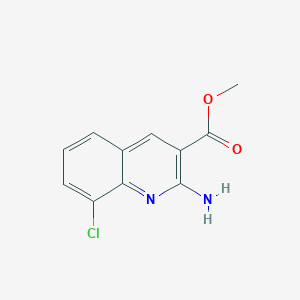
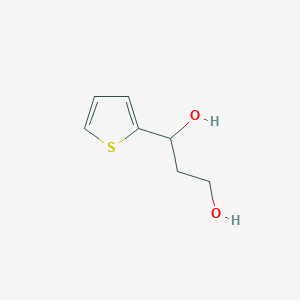
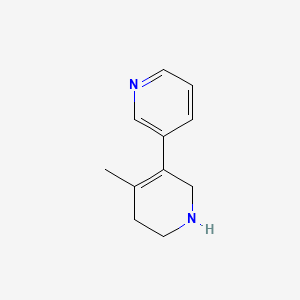
![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
